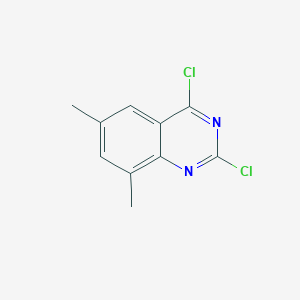

2,4-Dichloro-6,8-dimethylquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6,8-dimethylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2/c1-5-3-6(2)8-7(4-5)9(11)14-10(12)13-8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJDSEEKMDIBMNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=NC(=N2)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60605116 | |

| Record name | 2,4-Dichloro-6,8-dimethylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60605116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62484-27-9 | |

| Record name | 2,4-Dichloro-6,8-dimethylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60605116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dichloro 6,8 Dimethylquinazoline and Its Precursors

Established Synthetic Routes for 2,4-Dihaloquinazolines

The preparation of 2,4-dihaloquinazolines is a well-documented area of organic synthesis, with three primary methods being widely employed.

A common and versatile method for the synthesis of the quinazoline (B50416) core involves the use of anthranilic acid and its derivatives. This pathway typically proceeds through the formation of a quinazolinedione intermediate, which is subsequently halogenated.

A frequently used approach involves the reaction of an appropriately substituted anthranilic acid with urea (B33335) or a cyanate to form the corresponding quinazoline-2,4(1H,3H)-dione. For instance, anthranilic acid can be reacted with potassium cyanate to yield 2,4-quinazolinedione. This intermediate is then subjected to chlorination to afford the desired 2,4-dichloroquinazoline (B46505).

Another variation of this method is the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines (quinazolin-4(3H)-ones) chemicalbook.comwikipedia.org. These can then be converted to the 2,4-dichloro derivatives in subsequent steps. Microwave-assisted Niementowski reactions have been shown to significantly reduce reaction times and improve yields nih.gov.

| Starting Material | Reagents | Intermediate | Product | Reference |

| Anthranilic Acid | Potassium Cyanate | Quinazoline-2,4(1H,3H)-dione | 2,4-Dichloroquinazoline | Generic |

| Anthranilic Acid | Amides (e.g., Formamide) | Quinazolin-4(3H)-one | 2,4-Dichloroquinazoline | chemicalbook.comwikipedia.org |

An alternative route to 2,4-dihaloquinazolines starts from substituted ortho-aminobenzonitriles. This method offers a more direct approach to the dichloro derivative. A one-step synthesis has been reported where o-aminobenzonitrile reacts with diphosgene and acetonitrile, although this may require high pressure and temperature google.com. Triphosgene can also be employed under alkaline conditions to achieve the cyclization and chlorination google.com.

| Starting Material | Reagents | Product | Reference |

| o-Aminobenzonitrile | Diphosgene, Acetonitrile | 2,4-Dichloroquinazoline | google.com |

| o-Aminobenzonitrile | Triphosgene, Base | 2,4-Dichloroquinazoline | google.com |

The direct halogenation of quinazolinediones is a key step in many synthetic pathways leading to 2,4-dihaloquinazolines. The most common chlorinating agent for this transformation is phosphorus oxychloride (POCl3) chemicalbook.comnih.gov. The reaction is often carried out at reflux, and the addition of a tertiary amine, such as N,N-dimethylaniline, can facilitate the reaction derpharmachemica.com. The combination of phosphorus pentachloride (PCl5) and POCl3 is also an effective reagent system for this conversion.

The mechanism of chlorination with POCl3 is understood to occur in two stages: an initial phosphorylation of the quinazolone followed by nucleophilic attack of chloride to yield the chloroquinazoline nih.gov. Careful temperature control can be used to separate these stages.

| Starting Material | Reagents | Product | Key Conditions | Reference |

| Quinazoline-2,4(1H,3H)-dione | POCl3 | 2,4-Dichloroquinazoline | Reflux | chemicalbook.comnih.gov |

| Quinazoline-2,4(1H,3H)-dione | POCl3, N,N-dimethylaniline | 2,4-Dichloroquinazoline | Reflux | derpharmachemica.com |

| Quinazoline-2,4(1H,3H)-dione | POCl3, PCl5 | 2,4-Dichloroquinazoline | Heat | Generic |

Targeted Synthesis of 2,4-Dichloro-6,8-dimethylquinazoline

The synthesis of the specifically substituted this compound requires careful selection of precursors and control of reaction conditions to ensure the desired regiochemistry.

The key to synthesizing this compound lies in the preparation of an appropriately substituted aromatic precursor. The most logical starting materials are 3,5-dimethylanthranilic acid or 2-amino-3,5-dimethylbenzonitrile.

The synthesis of 3,5-dimethylanthranilic acid is not trivial. One potential route could involve the nitration of 3,5-dimethylbenzoic acid followed by reduction of the nitro group. 3,5-dimethylbenzoic acid itself can be prepared from mesitylene by oxidation prepchem.com. Alternatively, substituted anthranilic acids can be prepared via the oxidative ring-opening of dihydroquinolin-4-ones google.com.

Once 3,5-dimethylanthranilic acid is obtained, it can be cyclized to form 6,8-dimethylquinazoline-2,4(1H,3H)-dione using reagents like urea or potassium cyanate. This dimethylated quinazolinedione can then be chlorinated using standard procedures with POCl3 to yield this compound nih.govderpharmachemica.com.

For the synthesis of 2-amino-3,5-dimethylbenzonitrile, one could start from 3,5-dimethylaniline. Diazotization followed by a Sandmeyer reaction with a cyanide source would introduce the nitrile group. Subsequent introduction of the amino group at the ortho position would lead to the desired precursor. A patent describes a process for producing 2-amino-5-cyano-N,3-dimethylbenzamide from the corresponding bromo compound via cyanation with copper(I) cyanide google.com. A similar strategy could potentially be adapted for the synthesis of 2-amino-3,5-dimethylbenzonitrile.

The regiochemical outcome of the final product is primarily determined by the substitution pattern of the starting aniline or benzoic acid derivative. To obtain the 6,8-dimethyl substitution pattern on the quinazoline ring, the starting benzene (B151609) ring must have substituents at the 3 and 5 positions relative to the amino or carboxyl group that will participate in the cyclization.

For instance, in the cyclization of 3,5-dimethylanthranilic acid, the amino and carboxyl groups will form the pyrimidine (B1678525) ring, and the methyl groups at the 3 and 5 positions of the starting material will end up at the 8 and 6 positions, respectively, of the resulting quinazoline. This is a direct and predictable consequence of the established mechanism of quinazoline formation from anthranilic acid derivatives.

Similarly, starting with 2-amino-3,5-dimethylbenzonitrile, the amino and nitrile groups will cyclize to form the pyrimidine ring, with the methyl groups at the 3 and 5 positions of the benzonitrile ring becoming the 8 and 6 substituents of the quinazoline ring. Therefore, the control of regiochemistry is fundamentally rooted in the synthesis of the correctly substituted precursor.

Advanced and Green Chemistry Approaches in Quinazoline Synthesis

In recent years, the principles of green chemistry have significantly influenced the development of synthetic routes for quinazoline derivatives. These advanced methodologies focus on reducing waste, minimizing energy consumption, and using less hazardous materials. Key strategies include metal-free catalysis, microwave-assisted protocols, multi-component reactions, and the application of ionic liquids.

Metal-Free Catalysis in Quinazoline Annulation

The transition away from heavy metal catalysts is a central theme in green chemistry, aimed at avoiding the toxicity, cost, and environmental contamination associated with these elements. nih.govresearchgate.net Metal-free catalysis for quinazoline synthesis often employs readily available, non-toxic reagents and catalysts.

One prominent approach involves the use of iodine as a catalyst. Molecular iodine can effectively catalyze the synthesis of quinazolines from starting materials like 2-aminobenzophenones and benzylamines. nih.gov This method benefits from the low cost and low toxicity of iodine, which acts as a Lewis acid and an oxidizing agent to facilitate the cyclization and aromatization steps. For instance, a three-component, one-pot methodology using iodine and ammonium acetate can produce highly substituted quinazolines in excellent yields (91-97%) under neat conditions or in ethanol. nih.gov

Other metal-free strategies include:

Photoredox Catalysis: Visible-light-mediated reactions using organic dyes like Rose Bengal can achieve oxidative C(sp³)-C(sp²) bond formation to construct the quinazoline ring from amidines. mdpi.com

Acid/Base Catalysis: Strong acids like p-toluenesulfonic acid (PTSA) or bases such as potassium tertiary butoxide (KOtBu) can mediate the oxidative annulation of 2-aminobenzophenones with cyanamide to yield 2-aminated quinazolines. mdpi.com

Catalyst-Free Approaches: In some cases, the synthesis can proceed without any catalyst, for example, by reacting 2-aminobenzylamine with oxalic acid dihydrate at high temperatures. mdpi.com These methods often rely on the inherent reactivity of the starting materials under specific thermal conditions.

Table 1: Examples of Metal-Free Catalysis in Quinazoline Synthesis

| Catalyst System | Starting Materials | Key Features | Yield (%) |

|---|---|---|---|

| Iodine/NH₄OAc | 2-Aminobenzophenones, Aldehydes, NH₄OAc | One-pot, excellent yields, mild conditions. nih.gov | 91-97 |

| Rose Bengal/Visible Light | Amidines | Photoredox organocatalysis, low catalyst loading. mdpi.com | 30-96 |

| PTSA or KOtBu | 2-Aminobenzophenone, Cyanamide | Acid or base mediated, forms 2-aminoquinazolines. mdpi.com | 75-81 |

| None (Thermal) | 2-Aminobenzylamine, Oxalic Acid | Oxidant- and base-free, in situ condensation. mdpi.com | 75-85 |

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. frontiersin.orgnih.govresearchgate.net By directly and efficiently heating the reaction mixture, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, improve product yields, and enhance purity. researchgate.netscholarsresearchlibrary.com This technique is considered a green technology due to its high energy efficiency. frontiersin.orgnih.gov

Numerous protocols for quinazoline and quinazolinone synthesis have been adapted for microwave conditions. For example, the three-component cyclocondensation of anthranilic acid, phenyl acetyl chloride, and substituted anilines can be performed solvent-free under microwave irradiation to produce fluorinated 2,3-disubstituted quinazolin-4(3H)-ones in good yields. researchgate.net Similarly, iron-catalyzed cyclization reactions to form quinazolinones can be accelerated in water under microwave heating, representing a green and rapid method. sci-hub.cat

Table 2: Comparison of Conventional vs. Microwave-Assisted Quinazoline Synthesis

| Reaction | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Time | 3-6 hours | 10-20 minutes researchgate.net |

| Yield | 48-89% | 66-97% researchgate.net |

| Conditions | High energy consumption | Efficient, rapid heating frontiersin.orgnih.gov |

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a complex product. mdpi.comnih.gov This approach embodies the principles of green chemistry by maximizing atom economy, reducing the number of synthetic steps, minimizing waste generation, and lowering solvent usage. mdpi.com

The quinazoline scaffold is well-suited for construction via MCRs. A common example is the palladium-catalyzed four-component reaction of 2-bromoanilines, amines, orthoesters, and carbon monoxide to yield N-substituted quinazolin-4(3H)-ones. mdpi.com Another powerful MCR is the Ugi four-component reaction (Ugi-4CR), which can be employed to rapidly generate diverse and complex polycyclic quinazolinones. nih.govacs.org For instance, reacting o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, and ammonia in an Ugi-4CR, followed by a metal-catalyzed annulation, provides a concise route to isoindolo[1,2-b]quinazolinone derivatives. nih.govacs.org

The versatility of MCRs allows for the creation of large libraries of compounds by simply varying the starting components, making it a valuable tool in drug discovery and materials science. nih.gov

Application of Ionic Liquids in Quinazoline Formation

Ionic liquids (ILs) are salts with low melting points that exist as liquids at or near room temperature. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive as green alternatives to volatile organic solvents. mdpi.comrsc.org Furthermore, ILs can also function as catalysts, simplifying reaction systems.

In quinazoline synthesis, ILs can serve dual roles as both the solvent and catalyst. For example, the acidic ionic liquid [NMP]⁺HSO₄⁻ has been used as a self-catalyzing medium for the synthesis of quinazolines from nitriles. researchgate.net Basic imidazolium-based ionic liquids have also been developed to promote the synthesis of quinazolinones in aqueous media. These ILs can act as surfactants, forming micelles that solubilize hydrophobic reactants in water and increase contact with catalytic sites, thereby enhancing the reaction rate. rsc.orgnih.gov

A notable example is the use of the magnetic ionic liquid Bmim[FeCl₄] (butylmethylimidazolium tetrachloroferrate) to catalyze a one-pot, solvent-free synthesis of quinazolines from aldehydes and 2-aminobenzophenones. nih.gov The magnetic nature of the catalyst allows for easy separation and recycling, further enhancing the green credentials of the process. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2,4 Dichloro 6,8 Dimethylquinazoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. Through the analysis of 1D and 2D NMR spectra, the chemical environment, connectivity, and spatial relationships of atoms within a molecule can be established.

One-dimensional NMR provides fundamental information about the number and types of protons and carbons in a molecule.

¹H NMR: The proton NMR spectrum of 2,4-dichloro-6,8-dimethylquinazoline would be expected to show distinct signals for the aromatic protons and the methyl groups. The aromatic region would likely feature two singlets corresponding to the protons at the C5 and C7 positions of the quinazoline (B50416) core. The chemical shifts of these protons are influenced by the electron-withdrawing chloro substituents and the electron-donating methyl groups. The two methyl groups at the C6 and C8 positions would also appear as singlets in the upfield region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. The spectrum would be expected to show ten distinct signals, corresponding to the ten carbon atoms in this compound. The chemical shifts of the carbons would be influenced by their hybridization and the nature of the attached atoms. The carbons bearing the chloro substituents (C2 and C4) would be expected to appear at a lower field compared to other aromatic carbons. The methyl carbons would appear at a much higher field.

Expected ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Quinazolines

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 8.5 | 115 - 140 |

| Aromatic C-Cl | - | 145 - 160 |

| Aromatic C-N | - | 150 - 165 |

| Aromatic C-C | - | 120 - 150 |

Note: The data in this table is based on general values for substituted quinazoline derivatives and is for illustrative purposes only. Specific values for this compound would require experimental determination.

Two-dimensional NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and for elucidating the complete molecular structure. nih.govslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the molecule. sdsu.edu For this compound, a COSY spectrum would be expected to show no cross-peaks between the aromatic protons (H5 and H7) or the methyl protons, as they are not on adjacent atoms. This lack of correlation would support their assignment as isolated spin systems.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu An HSQC spectrum would definitively link the proton signals of the aromatic protons and methyl groups to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected by chemical bonds. A NOESY spectrum could show spatial proximity between one of the methyl groups and an adjacent aromatic proton, which would help to confirm their relative positions on the quinazoline ring.

The specific substitution pattern of the quinazoline core significantly influences the chemical shifts and coupling constants observed in the NMR spectra. In the case of this compound, the presence of two chloro groups at positions 2 and 4 will have a strong electron-withdrawing effect, generally shifting the signals of nearby protons and carbons to a lower field. Conversely, the two methyl groups at positions 6 and 8 are electron-donating, which would cause an upfield shift for the signals of adjacent atoms. The precise chemical shifts would be a result of the interplay of these electronic effects, as well as steric interactions.

Mass Spectrometric Characterization and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₁₀H₈Cl₂N₂).

The fragmentation of quinazoline derivatives under mass spectrometric conditions often involves the cleavage of the quinazoline ring system. The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks appearing in a ratio of approximately 9:6:1, which is indicative of a dichlorinated compound. The fragmentation pathways of similar chloroquinoline derivatives have been studied, and they often involve the elimination of heteroatoms. nih.gov

Hypothetical Fragmentation Pathway for this compound

| Ion (m/z) | Proposed Fragment |

|---|---|

| 226/228/230 | [M]⁺ |

| 191/193 | [M - Cl]⁺ |

| 176/178 | [M - Cl - CH₃]⁺ |

Note: This table represents a hypothetical fragmentation pattern and would need to be confirmed by experimental data.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic C-H stretching and bending vibrations, as well as C=C and C=N stretching vibrations within the quinazoline ring. Quinazoline derivatives typically exhibit strong IR absorption bands in the ranges of 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹, which are attributed to aromatic ring vibrations. rsc.org The C-Cl stretching vibrations would be expected to appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum would also be expected to show bands corresponding to the vibrations of the quinazoline ring system. Due to the presence of the aromatic system, some of these bands may be quite intense.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| C-H Bend (in-plane) | 1000 - 1300 |

| C-H Bend (out-of-plane) | 700 - 1000 |

| Aromatic C=C/C=N Stretch | 1475 - 1635 |

Note: The data in this table is based on general values for substituted quinazoline derivatives and is for illustrative purposes only. rsc.orgacs.orgacs.org Specific values for this compound would require experimental determination.

Computational and Theoretical Investigations of 2,4 Dichloro 6,8 Dimethylquinazoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 2,4-dichloro-6,8-dimethylquinazoline, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. Such calculations provide a detailed picture of the molecule's electronic environment.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbital Contributions

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and stability. A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

In computational studies of related compounds like 2,4-dichloro-6,7-dimethoxyquinazoline, Time-Dependent DFT (TD-DFT) calculations have been used to determine the electronic structure and HOMO-LUMO energies. sigmaaldrich.com For this compound, the HOMO is expected to be localized primarily on the quinazoline (B50416) ring system, particularly on the electron-rich benzene (B151609) portion, while the LUMO is anticipated to be distributed over the pyrimidine (B1678525) ring, with significant contributions from the carbon atoms bonded to the chlorine atoms. bldpharm.com The electron-donating methyl groups at the 6 and 8 positions would likely increase the energy of the HOMO, potentially leading to a slightly smaller HOMO-LUMO gap compared to the unsubstituted 2,4-dichloroquinazoline (B46505).

Table 1: Predicted Frontier Orbital Properties of this compound (based on analogous compounds)

| Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Relatively High | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Relatively Low | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Small to Moderate | Suggests moderate to high chemical reactivity. |

| HOMO Location | Primarily on the dimethyl-substituted benzene ring. | Site of oxidation or electrophilic interaction. |

Charge Distribution and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

For this compound, the MEP map is expected to show negative potential (typically colored red or yellow) around the two nitrogen atoms of the quinazoline ring due to the presence of lone pairs of electrons. These sites are prone to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are anticipated around the hydrogen atoms of the methyl groups and, to a lesser extent, near the chlorine atoms, indicating sites susceptible to nucleophilic interaction. The carbon atoms at positions 2 and 4, bonded to the electronegative chlorine atoms, would also exhibit a significant degree of positive potential, making them primary targets for nucleophiles.

Computational Prediction of Reactivity and Regioselectivity in Reaction Pathways

DFT calculations are instrumental in predicting the reactivity and regioselectivity of chemical reactions. For 2,4-dichloroquinazolines, a key reaction is the nucleophilic aromatic substitution (SNAr). Theoretical studies on the parent 2,4-dichloroquinazoline have shown that the carbon atom at the 4-position is more susceptible to nucleophilic attack than the carbon at the 2-position. bldpharm.com This regioselectivity is attributed to the higher LUMO coefficient at the C4 position, making it more electrophilic. bldpharm.com

This preference for substitution at the 4-position has been consistently demonstrated in a variety of SNAr reactions involving different nucleophiles, such as anilines, benzylamines, and aliphatic amines. bldpharm.com It is highly expected that this compound would follow the same pattern of regioselectivity, with nucleophilic substitution occurring preferentially at the C4 position to yield 2-chloro-4-substituted-6,8-dimethylquinazoline derivatives. The presence of the methyl groups at positions 6 and 8 is unlikely to alter this inherent electronic preference of the quinazoline core.

Bond Dissociation Energy Calculations for Halogenated Bonds

Bond Dissociation Energy (BDE) is the energy required to break a bond homolytically. Computational methods can provide reliable estimates of BDEs, which are useful in predicting the reactivity of halogenated compounds in reactions involving radical intermediates or metal-catalyzed cross-coupling reactions.

While specific BDE calculations for this compound are not available, studies on other chloro-substituted nitrogen heterocycles, such as chloropyrimidines, provide valuable insights. researchgate.net These studies show that the C-Cl bond strength is influenced by the position of the chlorine atom relative to the nitrogen atoms. researchgate.net In general, C-Cl bonds alpha to a nitrogen atom tend to have lower BDEs. For 2,4-dichloropyrimidine, the C4-Cl bond has a lower BDE than the C2-Cl bond, which correlates with the observed higher reactivity at the 4-position in cross-coupling reactions. researchgate.net A similar trend would be expected for this compound, with the C4-Cl bond being weaker and therefore more reactive than the C2-Cl bond.

Table 2: Predicted C-Cl Bond Dissociation Energies (BDEs) for this compound (based on analogous compounds)

| Bond | Predicted Relative BDE | Implication for Reactivity |

|---|---|---|

| C4-Cl | Lower | More susceptible to cleavage in cross-coupling reactions. |

Molecular Modeling and Conformational Analysis

Molecular modeling of this compound would involve the determination of its most stable three-dimensional structure. The quinazoline ring system is planar, and the molecule as a whole is expected to be largely rigid with limited conformational flexibility. The primary conformational variables would be the orientation of the methyl groups. However, rotation around the C-C bonds connecting the methyl groups to the quinazoline ring has a very low energy barrier and is not expected to result in distinct, stable conformers at room temperature. The optimized geometry would show the planarity of the bicyclic core and the specific bond lengths and angles, which can be compared with experimental data if available.

Chemical Reactivity and Mechanistic Pathways of 2,4 Dichloro 6,8 Dimethylquinazoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic Aromatic Substitution (SNAr) is a principal reaction pathway for the functionalization of 2,4-dichloro-6,8-dimethylquinazoline. This reaction involves the attack of a nucleophile on the electron-deficient quinazoline (B50416) ring, leading to the displacement of a chloride ion. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, with the aromaticity of the ring being temporarily disrupted and then restored upon elimination of the leaving group. nih.gov

A defining feature of SNAr reactions on the 2,4-dichloroquinazoline (B46505) scaffold is the pronounced regioselectivity for the C-4 position over the C-2 position. nih.gov This preference is a direct consequence of the electronic structure of the quinazoline ring. The carbon atom at the C-4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C-2 carbon. researchgate.net

Theoretical studies, including Density Functional Theory (DFT) calculations on the parent 2,4-dichloroquinazoline, have corroborated these experimental observations. These studies reveal that the C-4 position possesses a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO), indicating it as the primary site for interaction with an incoming nucleophile's Highest Occupied Molecular Orbital (HOMO). wikipedia.org Furthermore, the calculated activation energy for the formation of the Meisenheimer intermediate via nucleophilic attack at C-4 is lower than that for attack at C-2, confirming C-4 as the kinetically favored position. wikipedia.org

This inherent reactivity difference allows for the selective mono-substitution at the C-4 position under mild reaction conditions (e.g., lower temperatures). researchgate.net Substitution at the less reactive C-2 position can typically be achieved subsequently by employing more forcing or harsh reaction conditions, such as higher temperatures, on the 2-chloro-4-substituted quinazoline intermediate. researchgate.net This stepwise approach is a cornerstone for the controlled synthesis of diversely functionalized quinazoline derivatives.

However, this effect is not substantial enough to alter the regiochemical outcome of the reaction. Studies on various 2,4-dichloroquinazoline precursors bearing both electron-donating and electron-withdrawing groups on the benzene (B151609) ring have shown that the strong intrinsic electronic preference for substitution at the C-4 position is consistently maintained. nih.govwikipedia.org The powerful electron-withdrawing effect of the two nitrogen atoms in the pyrimidine (B1678525) ring remains the dominant factor in directing the regioselectivity, ensuring that nucleophilic attack occurs preferentially at C-4 regardless of the electronic nature of the substituents on the benzenoid portion.

Electrophilic Aromatic Substitution on the Benzenoid Ring

Electrophilic Aromatic Substitution (SEAr) on the benzenoid ring of this compound is less common and more complex than reactions on the pyrimidine ring. The reactivity is governed by a combination of competing electronic effects. The two methyl groups at C-6 and C-8 are activating groups and are ortho, para-directing. Conversely, the pyrimidine ring, with its two electron-withdrawing nitrogen atoms and two chloro-substituents, exerts a strong deactivating effect on the fused benzene ring.

Based on these principles, any potential electrophilic attack would be directed by the activating methyl groups to the available positions on the benzenoid ring, which are C-5 and C-7.

The C-6 methyl group directs to the ortho C-5 and C-7 positions.

The C-8 methyl group directs to the ortho C-7 position.

Furthermore, many common SEAr reactions, such as Friedel-Crafts alkylation and acylation, utilize strong Lewis acid catalysts (e.g., AlCl₃). quora.com These reactions are often incompatible with nitrogen-containing heterocycles like quinazoline. The basic nitrogen atoms can coordinate with the Lewis acid catalyst, leading to the formation of a salt. This deactivates the catalyst and adds a positive charge to the heterocyclic ring, further deactivating the entire system towards electrophilic attack. nih.gov While specific experimental data on the electrophilic substitution of this compound is not widely reported, these theoretical principles guide the prediction of its behavior.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of halogenated quinazolines. nih.gov

The chlorine atoms at the C-2 and C-4 positions of this compound serve as effective leaving groups in a variety of palladium-catalyzed cross-coupling reactions. Similar to SNAr reactions, these couplings exhibit high regioselectivity, with the C-4 position being significantly more reactive than the C-2 position. mdpi.comresearchgate.net This enhanced reactivity is attributed to the greater electrophilicity of the C-4 position and the potential for the N-3 nitrogen to coordinate with the palladium catalyst during the oxidative addition step, facilitating the reaction at the adjacent C-4 site. nih.govlibretexts.org

Suzuki-Miyaura Coupling: This reaction, which couples an organoboron reagent with an organic halide, is widely used to form C-C bonds. For 2,4-dichloroquinazolines, the Suzuki-Miyaura reaction proceeds selectively at the C-4 position, allowing for the introduction of various aryl or vinyl groups. mdpi.comwikipedia.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an organic halide. It is a reliable method for installing alkynyl moieties, and on the 2,4-dichloroquinazoline scaffold, it occurs preferentially at the C-4 position under standard conditions using a palladium catalyst and a copper(I) co-catalyst. researchgate.netorganic-chemistry.orgorganic-chemistry.org

Heck Reaction: The Heck reaction couples an alkene with an organic halide. While less documented for this specific substrate, it represents a viable pathway for vinylation, with selectivity expected at the C-4 position. organic-chemistry.org

Stille Reaction: Involving the coupling of an organotin compound with an organic halide, the Stille reaction is also applicable for C-C bond formation on this scaffold, again with predicted selectivity for C-4. wikipedia.orgmdpi.com

Below are tables showing typical conditions for Suzuki-Miyaura and Sonogashira couplings on related 2,4-dichloroquinazoline systems, which are expected to be directly applicable to the 6,8-dimethyl derivative.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling at C-4 Data derived from reactions on related 2,4-dichloro-heteroaromatic systems.

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DME / H₂O | Reflux | mdpi.com |

| PdCl₂(PPh₃)₂ / PCy₃ | K₂CO₃ | Dioxane / H₂O | Reflux | nih.gov |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | researchgate.net |

Table 2: Representative Conditions for Sonogashira Coupling at C-4 Data derived from reactions on related 2,4-dichloroquinazoline systems.

| Catalyst System | Base | Solvent | Temperature (°C) | Reference |

| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Room Temp. | researchgate.net |

| PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | Diisopropylamine | 70 | researchgate.net |

| Pd(PPh₃)₄ / CuI | Cs₂CO₃ | DMF | Room Temp. |

The differential reactivity between the C-4 and C-2 positions provides a clear strategy for the selective and sequential functionalization of this compound.

Selective Mono-functionalization at C-4: By using controlled conditions (e.g., stoichiometric amounts of the coupling partner, mild temperatures), a single palladium-catalyzed cross-coupling reaction can be performed with high selectivity at the C-4 position, leaving the C-2 chlorine untouched for further modification. mdpi.comresearchgate.net

Sequential Di-functionalization: A stepwise approach allows for the synthesis of unsymmetrical 2,4-disubstituted quinazolines. First, a cross-coupling reaction is performed to introduce a substituent at the C-4 position. The resulting 2-chloro-4-substituted-6,8-dimethylquinazoline can then be subjected to a second, distinct cross-coupling reaction (often under more forcing conditions) to modify the less reactive C-2 position.

Cycloaddition Reactions Involving the Quinazoline Ring

Extensive searches of scientific literature and chemical databases have revealed a notable absence of specific studies detailing the cycloaddition reactions of This compound (1). While the broader quinazoline framework is known to participate in various cycloaddition reactions, leading to the formation of diverse fused heterocyclic systems, dedicated research on the reactivity of this particular substituted quinazoline in such transformations has not been reported.

The electronic character of the quinazoline ring, influenced by the two nitrogen atoms, generally renders it electron-deficient. This property would theoretically make it a suitable candidate for inverse-electron-demand Diels-Alder reactions, where the quinazoline would act as the diene component reacting with an electron-rich dienophile. organic-chemistry.orgsigmaaldrich.com The presence of two strongly electron-withdrawing chloro substituents at the C2 and C4 positions would further enhance this electron deficiency, potentially increasing its reactivity in such cycloaddition pathways. Conversely, these substituents might also influence the aromaticity and stability of the ring system, possibly requiring specific reaction conditions, such as thermal or photochemical activation, to overcome the activation energy barrier for dearomatization.

For context, other classes of quinazoline derivatives have been shown to undergo cycloaddition reactions. For instance, quinazolinones have been utilized in dipolar cycloaddition reactions to synthesize annelated pyrrolo- and pyridazinoquinazoline derivatives. nih.gov In these cases, a zwitterionic intermediate derived from the quinazolinone reacts with various dipolarophiles. nih.gov Additionally, photochemical dearomative cycloadditions have been reported for quinolines and other azaarenes with alkenes, suggesting that photochemical activation could be a viable strategy for inducing cycloaddition in quinazoline systems. nih.gov

Theoretical studies using methods like Density Functional Theory (DFT) have been employed to understand the mechanisms, regioselectivity, and stereoselectivity of cycloaddition reactions involving other heterocyclic compounds. nih.govresearchgate.net Such computational approaches could, in the future, provide valuable insights into the potential cycloaddition reactivity of This compound (1), predicting favorable reaction pathways and suitable reaction partners.

However, without direct experimental or theoretical data, any discussion on the specific cycloaddition reactions of This compound (1) remains speculative. The following table summarizes the lack of available data for specific cycloaddition reaction types with this compound.

| Cycloaddition Type | Dienophile/Dipolarophile | Product(s) | Reaction Conditions | Yield (%) | Reference |

| [4+2] Diels-Alder | Electron-rich/poor alkenes | Data not available | Data not available | Data not available | N/A |

| 1,3-Dipolar Cycloaddition | Various dipoles/dipolarophiles | Data not available | Data not available | Data not available | N/A |

| Photochemical [2+2] or [4+2] | Alkenes/Alkynes | Data not available | Data not available | Data not available | N/A |

Table 1: Summary of Cycloaddition Reaction Data for this compound (1) (Note: "Data not available" indicates that no specific experimental or theoretical studies for this compound in the respective reaction type have been found in the surveyed scientific literature.)

Future research in this area would be necessary to elucidate the cycloaddition reactivity of This compound (1), which could open new avenues for the synthesis of novel and complex fused heterocyclic systems.

Derivatization Strategies and Analogue Synthesis Based on 2,4 Dichloro 6,8 Dimethylquinazoline

Design Principles for Novel 2,4-Dichloro-6,8-dimethylquinazoline Analogues

The design of new analogues of this compound is primarily guided by the principle of nucleophilic aromatic substitution (SNAr). The two chlorine atoms at the C2 and C4 positions of the quinazoline (B50416) ring are excellent leaving groups, making them susceptible to displacement by a variety of nucleophiles. A critical design consideration is the differential reactivity of these two positions. The C4 position is generally more reactive towards nucleophiles than the C2 position. This regioselectivity allows for a controlled, stepwise introduction of different substituents, enabling the synthesis of a diverse library of compounds from a single precursor.

Furthermore, the 6,8-dimethyl substitution pattern provides a specific lipophilic and steric environment that can be exploited in the design of targeted molecules. These methyl groups can influence the binding affinity and selectivity of the final compounds to their biological targets. Therefore, the design of novel analogues often involves the strategic selection of nucleophiles that will introduce moieties capable of forming specific interactions, such as hydrogen bonds, ionic bonds, or hydrophobic interactions, with the target protein or enzyme. The goal is to create molecules with optimized pharmacological profiles, including enhanced potency, selectivity, and pharmacokinetic properties.

Synthetic Routes to Key Derivatives via Halogen Displacement

The primary synthetic strategy for the derivatization of this compound involves the displacement of its chloro substituents. This can be achieved through reactions with a wide range of nucleophiles, leading to a vast array of mono- and di-substituted products. A patent for a one-step process describes the preparation of 2,4-dihaloquinazolines, including this compound, starting from methoxycarbonyl- or phenoxycarbonyl-derivatives of substituted phenylureas which are cyclized and halogenated. google.com

Mono- and Di-Substituted Products

The synthesis of mono-substituted derivatives is typically achieved by reacting this compound with one equivalent of a nucleophile at a controlled temperature. Due to the higher reactivity of the C4 position, the nucleophile will preferentially attack this site, yielding a 2-chloro-4-substituted-6,8-dimethylquinazoline.

To synthesize di-substituted products, two main approaches can be employed. A one-pot synthesis can be carried out using an excess of the nucleophile and often at a higher temperature to facilitate the substitution at the less reactive C2 position. Alternatively, a stepwise approach can be used, where the mono-substituted intermediate is isolated and then reacted with a second, different nucleophile. This stepwise method is particularly useful for creating asymmetrical di-substituted quinazolines, thereby increasing the chemical diversity of the synthesized library.

Introduction of Diverse Nitrogen, Oxygen, and Sulfur Heteroatom-Containing Moieties

The versatility of halogen displacement reactions allows for the introduction of a wide variety of functional groups containing nitrogen, oxygen, and sulfur heteroatoms.

Nitrogen Nucleophiles: A broad range of primary and secondary amines, anilines, and nitrogen-containing heterocycles can be readily introduced. For instance, reaction with various substituted anilines can yield a series of 4-arylamino-2-chloro-6,8-dimethylquinazolines. A US patent describes the use of this compound in the synthesis of amino-substituted quinazoline derivatives. google.com

Oxygen Nucleophiles: Alkoxides, phenoxides, and hydroxides can be used to introduce alkoxy, aryloxy, and hydroxy groups, respectively. The reaction conditions, such as the choice of solvent and base, are crucial to control the outcome and prevent side reactions.

Sulfur Nucleophiles: Thiolates are effective nucleophiles for introducing thioether linkages at the C2 and C4 positions. These sulfur-containing moieties can significantly alter the electronic and steric properties of the resulting compounds.

Chemical Structure-Reactivity Relationships in this compound Derivatives

The reactivity of the chloro substituents in this compound and its derivatives is influenced by several factors. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine (B1678525) ring activates the chlorine atoms towards nucleophilic attack. As mentioned, the C4 position is more electrophilic and thus more reactive than the C2 position.

The introduction of a substituent at the C4 position modulates the reactivity of the remaining chlorine atom at the C2 position. Electron-donating groups at C4 will generally decrease the reactivity of the C2-chloro group by increasing the electron density on the quinazoline ring. Conversely, electron-withdrawing groups at C4 will enhance the reactivity of the C2-chloro group, making it more susceptible to a second nucleophilic attack.

The nature of the incoming nucleophile also plays a significant role. Stronger nucleophiles will react more readily and may require milder reaction conditions. The steric bulk of the nucleophile can also influence the reaction rate and, in some cases, the regioselectivity, although the inherent electronic preference for C4 substitution is dominant. Understanding these structure-reactivity relationships is essential for the rational design and efficient synthesis of novel this compound derivatives with desired substitution patterns.

Applications of 2,4 Dichloro 6,8 Dimethylquinazoline in Advanced Chemical Synthesis

2,4-Dichloro-6,8-dimethylquinazoline as a Versatile Chemical Synthon

This compound serves as a versatile synthon, primarily in the development of biologically active compounds. The differential reactivity of the two chlorine atoms—the C4 chlorine being more susceptible to nucleophilic substitution than the C2 chlorine—provides a strategic advantage in multistep syntheses. This allows for the controlled introduction of different functionalities at these two positions.

A key application of this compound is as an intermediate in the synthesis of amino-substituted quinazolines. These derivatives are of significant interest in drug discovery. For instance, this compound is a precursor in the preparation of compounds designed as inhibitors of the beta-catenin/T-cell factor 4 (TCF4) pathway. google.com This pathway is implicated in the development of various cancers, and its inhibition is a promising strategy for cancer therapy. The synthesis involves the selective displacement of the chlorine atoms with various amine nucleophiles to generate a library of potential therapeutic agents.

The general synthetic approach involves a one-step process for the preparation of 2,4-dihaloquinazolines, including the 6,8-dimethyl derivative. This process involves the intramolecular cyclization and concomitant halogenation of methoxycarbonyl- or phenoxycarbonyl-derivatives of substituted phenylureas. These 2,4-dihaloquinazolines are highlighted as valuable intermediates, particularly for the preparation of 4-amino-2-(4-substituted-piperazin-1-yl) quinazolines, which have shown utility in treating cardiovascular disorders such as hypertension.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 62484-27-9 |

| Molecular Formula | C₁₀H₈Cl₂N₂ |

| Molecular Weight | 227.09 g/mol |

| SMILES | Cc1cc2c(cc1C)nc(Cl)nc2Cl |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in most organic solvents |

Scaffold for the Construction of Complex Heterocyclic Systems

The rigid quinazoline (B50416) framework of this compound, combined with its reactive chloro-substituents, makes it an excellent scaffold for building more elaborate and complex heterocyclic systems. By strategically reacting the dichloroquinazoline with bifunctional or polyfunctional nucleophiles, chemists can construct fused-ring systems and other intricate molecular architectures.

In the context of medicinal chemistry, this scaffold has been utilized to create a series of amino-substituted quinazoline derivatives. These derivatives are being investigated as potential inhibitors of the beta-catenin/tcf-4 signaling pathway, which plays a crucial role in cell proliferation and is often dysregulated in cancer. The synthesis of these complex molecules relies on the sequential substitution of the two chlorine atoms on the this compound core with different amino groups, leading to a diverse range of structures for biological evaluation.

The preparation of these complex systems often begins with the synthesis of the this compound intermediate itself. One patented method describes its formation through the cyclization and chlorination of a corresponding 1-(2,4-dimethylphenyl)-3-phenoxycarbonylurea. This process highlights the foundational role of this compound in accessing more complex and potentially therapeutic molecules.

Table 2: Reactivity of Chloro-substituents in this compound

| Position | Relative Reactivity towards Nucleophiles | Typical Reaction Conditions |

| C4-Cl | Higher | Mild conditions (e.g., room temperature to moderate heating) |

| C2-Cl | Lower | Harsher conditions (e.g., higher temperatures, stronger nucleophiles) |

Role in Organocatalysis and Ligand Design for Metal-Catalyzed Processes

Based on available scientific literature, there is currently no documented evidence of this compound being directly employed as an organocatalyst or as a primary scaffold for the design of ligands in metal-catalyzed processes. The research focus for this particular compound has predominantly been on its application as an intermediate in the synthesis of biologically active molecules.

Exploration in Functional Materials Chemistry

Similarly, a comprehensive review of existing research indicates that this compound has not been a significant subject of investigation within the field of functional materials chemistry. Its potential applications in areas such as organic electronics, polymers, or other advanced materials have not been reported in the scientific literature to date.

Challenges and Future Directions in 2,4 Dichloro 6,8 Dimethylquinazoline Research

Overcoming Synthetic Hurdles for Scalable Production

The synthesis of 2,4-dichloro-6,8-dimethylquinazoline, while conceptually straightforward, presents significant challenges when considering scalable and efficient production. A plausible and common synthetic route commences with 3,5-dimethylanthranilic acid. This starting material can be cyclized to form the corresponding 6,8-dimethylquinazoline-2,4-dione, which is then subjected to chlorination.

A typical laboratory-scale synthesis might follow these steps:

Cyclization: Reaction of 3,5-dimethylanthranilic acid with a source of carbonyl, such as urea (B33335) or phosgene (B1210022) derivatives, to form 6,8-dimethylquinazoline-2,4(1H,3H)-dione.

Chlorination: Treatment of the resulting dione (B5365651) with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a base or catalyst, to yield the target this compound. researchgate.netnih.gov

The primary hurdles in scaling up this process include:

Harsh Reaction Conditions: The chlorination step often requires high temperatures and the use of corrosive and hazardous reagents like POCl₃. researchgate.netnih.gov Handling and disposal of such chemicals on a large scale are problematic and costly.

Purification Challenges: The crude product often contains byproducts that can be difficult to separate, leading to lower yields and requiring extensive purification steps like column chromatography, which is not ideal for large-scale production.

Limited Availability of Starting Materials: While 3,5-dimethylanthranilic acid is commercially available, its cost and availability in bulk may pose a constraint for large-scale synthesis.

Future research in this area should focus on developing milder and more efficient synthetic protocols. This could involve exploring alternative chlorinating agents that are less hazardous and operate under milder conditions. Furthermore, optimizing reaction conditions to minimize byproduct formation and developing crystallization-based purification methods would be crucial for achieving industrial-scale production.

| Synthetic Step | Common Reagents | Key Challenges for Scalability |

| Cyclization | 3,5-dimethylanthranilic acid, Urea, Phosgene derivatives | Availability and cost of starting material, Use of toxic reagents. |

| Chlorination | 6,8-dimethylquinazoline-2,4-dione, POCl₃, PCl₅ | Use of corrosive and hazardous reagents, High reaction temperatures, Difficult purification. |

Development of Novel and Highly Efficient Catalytic Systems for Derivatization

The two chlorine atoms at the C2 and C4 positions of the quinazoline (B50416) ring exhibit different reactivity, with the C4 position being significantly more susceptible to nucleophilic substitution. stackexchange.comnih.gov This inherent regioselectivity is a cornerstone for the derivatization of 2,4-dichloroquinazolines.

Nucleophilic Aromatic Substitution (SNAr): The C4-chloro group can be selectively replaced by a variety of nucleophiles, such as amines, alcohols, and thiols, under relatively mild conditions. The C2-chloro group typically requires harsher conditions for substitution. This differential reactivity allows for a stepwise functionalization of the molecule.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry offers a powerful toolkit for C-C and C-N bond formation through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. nih.govsigmaaldrich.commit.edunih.gov These reactions can be applied to this compound to introduce a wide array of substituents.

Challenges in the derivatization of this compound include:

Controlling Regioselectivity: While the C4 position is generally more reactive, achieving complete selectivity can be challenging, especially with highly reactive nucleophiles or under forcing conditions.

Catalyst Efficiency and Turnover: For cross-coupling reactions, developing catalysts that are efficient for both C4 and C2 positions and can be used in low loadings is an ongoing area of research.

Substrate Scope: The electronic and steric effects of the methyl groups at C6 and C8 may influence the reactivity of the chloro substituents, potentially requiring tailored catalytic systems compared to other substituted dichloroquinazolines.

Future directions should focus on the design of novel catalytic systems with enhanced reactivity and selectivity. This includes the development of new ligands for palladium that can facilitate cross-coupling at the less reactive C2 position under milder conditions. High-throughput screening of catalysts and reaction conditions could accelerate the discovery of optimal derivatization protocols.

| Reaction Type | Target Position | Typical Catalysts/Reagents | Potential for Derivatization |

| Nucleophilic Aromatic Substitution | C4 (more reactive) | Amines, Alcohols, Thiols | Introduction of various functional groups. |

| Nucleophilic Aromatic Substitution | C2 (less reactive) | Harsher conditions required | Stepwise functionalization. |

| Suzuki-Miyaura Coupling | C4 and C2 | Pd catalysts (e.g., Pd(PPh₃)₄), Boronic acids | Formation of C-C bonds. |

| Buchwald-Hartwig Amination | C4 and C2 | Pd catalysts (e.g., Pd₂(dba)₃), Amines | Formation of C-N bonds. |

Advancements in Sustainable Synthesis of Halogenated Quinazolines

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. rasayanjournal.co.inresearchgate.net The synthesis of halogenated quinazolines, including this compound, traditionally involves processes that are not environmentally benign.

Key areas for advancing sustainable synthesis include:

Alternative Solvents: Replacing hazardous and volatile organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents.

Catalyst-Free or Metal-Free Reactions: Developing synthetic routes that avoid the use of heavy metal catalysts, which can be toxic and difficult to remove from the final product.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reactions, often leading to higher yields, shorter reaction times, and reduced energy consumption. rsc.org

Flow Chemistry: Implementing continuous flow processes can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes.

Future research should aim to integrate these green chemistry principles into the synthesis and derivatization of this compound. For instance, developing a one-pot synthesis from 3,5-dimethylanthranilic acid in a green solvent would be a significant advancement. Additionally, exploring solid-supported catalysts that can be easily recovered and reused would enhance the sustainability of derivatization reactions.

Computational Design and Predictive Modeling for Targeted Chemical Transformations

Computational chemistry provides powerful tools for understanding and predicting the reactivity of molecules. sapub.orgresearchgate.netnih.gov Density Functional Theory (DFT) calculations, for example, can be used to model the electronic structure of this compound and predict the regioselectivity of its reactions.

Applications of computational modeling in this context include:

Predicting Reactivity: Calculating parameters such as atomic charges, frontier molecular orbital energies, and electrostatic potentials can help in predicting the most likely sites for nucleophilic or electrophilic attack. nih.gov

Mechanism Elucidation: Computational studies can provide insights into the reaction mechanisms of catalytic cycles, helping to understand the role of ligands and additives and to design more efficient catalysts.

Virtual Screening: In the context of drug discovery, computational docking studies can be used to predict the binding of virtual libraries of this compound derivatives to biological targets, guiding the synthesis of the most promising candidates.

The main challenge in this area is the accuracy of the computational models and the computational cost of high-level calculations. However, with the continuous improvement of computational methods and hardware, these tools are becoming increasingly valuable.

Future directions will likely involve the use of machine learning and artificial intelligence to develop predictive models for reaction outcomes based on large datasets of experimental results. This could enable the in silico design of synthetic routes and the prediction of optimal reaction conditions, significantly accelerating the research and development process for new derivatives of this compound.

| Computational Method | Application in Research | Potential Insights |

| Density Functional Theory (DFT) | Predicting reaction regioselectivity. | Identification of the more electrophilic carbon (C4 vs. C2). |

| Molecular Dynamics (MD) | Simulating catalyst-substrate interactions. | Understanding ligand effects in cross-coupling reactions. |

| Virtual Screening/Docking | Predicting binding to biological targets. | Guiding the design of new drug candidates. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,4-dichloro-6,8-dimethylquinazoline derivatives?

- Methodology :

Core Synthesis : Start with a substituted quinazoline precursor (e.g., 6,8-dimethylquinazoline-2,4-dione) and perform chlorination using phosphorus oxychloride (POCl₃) under reflux (110–120°C, 4–6 hours).

Functionalization : For substituent introduction, employ nucleophilic aromatic substitution (NAS) at the 2- and 4-chloro positions using amines or alkoxides in anhydrous solvents (e.g., DMF or THF) at 60–80°C for 12–24 hours .

Cross-Coupling : Use Suzuki-Miyaura reactions with Pd(PPh₃)₄ or PdCl₂(dppf) catalysts to introduce aryl/heteroaryl groups at the 2- or 4-positions. Optimize with K₂CO₃ or Cs₂CO₃ in dioxane/water (3:1) at 80–100°C .

Q. How should purification and crystallization of this compound derivatives be optimized?

- Methodology :

Solvent Selection : Use ethanol-water mixtures (e.g., 70:30 v/v) for recrystallization to balance solubility and polarity.

Temperature Gradients : Cool hot saturated solutions slowly (e.g., 5°C/hour) to promote large crystal formation.

Column Chromatography : For impurities, employ silica gel (230–400 mesh) with gradients of ethyl acetate/hexane (10–50%) for elution .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

¹H/¹³C NMR : Dissolve samples in CDCl₃ or DMSO-d₆. Key diagnostic signals:

- Quinazoline C-2/C-4 chlorines: δ 160–165 ppm (¹³C).

- Methyl groups (C-6/C-8): δ 2.4–2.6 ppm (¹H) and δ 20–25 ppm (¹³C) .

HRMS : Use ESI+ mode to confirm molecular ion peaks (e.g., [M+H]⁺). Validate isotopic patterns for Cl atoms .

IR Spectroscopy : Identify C-Cl stretches at 550–650 cm⁻¹ and quinazoline ring vibrations at 1500–1600 cm⁻¹ .

Q. What safety protocols are essential for handling this compound?

- Methodology :

PPE : Wear nitrile gloves, lab coats, and chemical goggles. Use fume hoods for weighing and reactions.

Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

Spill Management : Neutralize with sodium bicarbonate, then adsorb with vermiculite. Dispose as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound analogs?

- Methodology :

Substitution Patterns : Vary substituents at C-2/C-4 (e.g., alkyl, aryl, heterocycles) to assess electronic/steric effects. Use parallel synthesis with diverse amine/boronic acid libraries .

Biological Assays : Screen analogs against target enzymes (e.g., kinases) using radioactive methyltransferase assays (e.g., SETD8) or fluorescence polarization .

Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to correlate substituent electronic parameters (Hammett σ) with activity .

Q. How can analytical method validation ensure reproducibility in quantifying this compound?

- Methodology :

HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with UV detection at 254 nm. Mobile phase: acetonitrile/water (60:40) + 0.1% TFA. Validate linearity (R² > 0.999), LOD/LOQ (<1 µg/mL), and recovery (98–102%) .

LC-MS/MS : Quantify trace impurities with MRM transitions (e.g., m/z 259 → 223 for the parent ion). Use deuterated internal standards for accuracy .

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of derivatives?

- Methodology :

Crystal Growth : Optimize vapor diffusion (e.g., ether into DCM solution) to obtain diffraction-quality crystals.

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Process with SHELXL for refinement (R-factor < 5%) .

Analysis : Validate bond lengths (C-Cl: 1.72–1.75 Å) and angles using Mercury software. Check for π-π stacking (3.5–4.0 Å) .

Q. How should researchers address contradictions in reported synthetic yields or biological data?

- Methodology :

Parameter Screening : Replicate reactions under varying conditions (solvent, catalyst loading, temperature) to identify critical factors.

Meta-Analysis : Compare datasets across studies (e.g., yields from NAS vs. cross-coupling routes) using ANOVA to isolate variability sources .

Independent Validation : Collaborate with third-party labs to confirm biological activity (e.g., IC₅₀ values) using blinded samples .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.